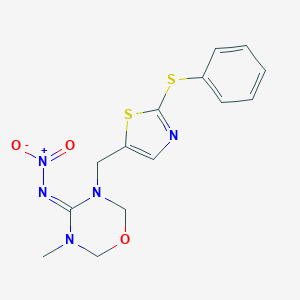

Tetrahydro-3-methyl-5-((2-phenylthio)thiazol-5-ylmethyl)-(4H)-1,3,5-oxadiazinan-4-ylidene-N-nitroamine

Beschreibung

Historical Development of Oxadiazine Chemistry

The historical development of oxadiazine chemistry represents a fascinating journey through the evolution of heterocyclic compound design and synthesis. The oxadiazine class emerged from extensive research into nitrogen and oxygen-containing heterocycles, building upon earlier work with simpler azole systems. The progression toward modern oxadiazine structures began with fundamental studies of five-membered oxadiazole rings, where researchers identified four distinct isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. These foundational structures provided the chemical basis for subsequent expansion into six-membered oxadiazine systems.

The transformation from pyrazoline-based insecticides to oxadiazine derivatives marked a crucial turning point in heterocyclic chemistry applications. Research conducted in the early development phases focused on modifying pyrazoline structures through ring expansions, inversions, and the formation of tricyclic analogs, which ultimately led to the discovery of highly active pyridazine insecticides. However, issues with soil degradation and synthetic complexity prompted further structural modifications. The strategic replacement of carbon atoms with oxygen in the pyridazine ring resulted in the emergence of the oxadiazine class, which was predicted to maintain similar insecticidal activity while offering improved environmental and synthetic characteristics.

The development of 4H-1,3,5-oxadiazine derivatives specifically gained momentum through systematic synthetic approaches. Modern methodologies for synthesizing these compounds have been developed based on dehydrogenation reactions of N-amidoalkylated thioureas with dicyclohexylcarbodiimide, conducted in acetonitrile under reflux conditions for 50-60 minutes. These synthetic advances have enabled researchers to access a broad range of functionalized compounds with yields ranging from 30-70%, facilitating the exploration of structure-activity relationships within this chemical family.

Classification and Nomenclature in Heterocyclic Systems

The classification and nomenclature of 4H-1,3,5-oxadiazine systems follow established principles of heterocyclic chemistry, with specific attention to the positioning of nitrogen and oxygen atoms within the six-membered ring structure. According to Hantzsch-Widman nomenclature principles, azine compounds represent heterocyclic structures containing six-membered aromatic rings where one or more carbon atoms have been replaced by nitrogen atoms. The oxadiazine framework extends this concept by incorporating both nitrogen and oxygen heteroatoms in specific positional arrangements.

The compound 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- exemplifies the complexity achievable within this classification system. The systematic name reflects multiple structural features: the 4H designation indicates the position of the saturated carbon center, the 1,3,5-positions specify the locations of nitrogen and oxygen atoms within the ring, and the tetrahydro prefix indicates the saturated nature of the ring system. Additional substituents, including the methyl group at position 3, the nitro functionality, and the phenylthio-thiazolyl substituent, contribute to the compound's unique chemical identity and properties.

The classification system also encompasses related structural variants that demonstrate the diversity possible within oxadiazine chemistry. Compounds such as 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine share the core oxadiazine framework while differing in substitution patterns and saturation levels. This systematic approach to nomenclature enables precise communication of structural features and facilitates the organization of structure-activity relationship data across the compound class.

Significance in Agrochemical Research

The significance of 4H-1,3,5-oxadiazine compounds in agrochemical research stems from their unique combination of biological activity, environmental compatibility, and synthetic accessibility. The evolution from traditional pyrazoline insecticides to oxadiazine derivatives represented a major advancement in pest control chemistry, as demonstrated by the development of indoxacarb, the first commercialized pyrazoline-type sodium-channel blocker. This transition illustrated how structural modifications within heterocyclic frameworks could yield compounds with improved properties for agricultural applications.

Oxadiazine compounds demonstrate remarkable versatility in addressing agricultural challenges through multiple mechanisms of action. Indoxacarb, an oxadiazine pesticide developed by DuPont, acts against lepidopteran larvae through blocking of neuronal sodium channels, belonging to Insecticide Resistance Action Committee group 22A. The compound exhibits favorable lipophilicity with a partition coefficient of 4.65, contributing to its effectiveness while maintaining appropriate environmental behavior. Research has shown that these compounds can provide effective pest control while offering improved resistance management compared to traditional insecticides.

The market significance of oxadiazine compounds in agriculture continues to grow, with the indoxacarb market valued at 230 million United States dollars in 2024 and forecasted to reach 450 million United States dollars by 2033, representing a compound annual growth rate of 8.5%. This growth reflects increasing demand for effective pest control solutions that can combat pest resistance while ensuring crop protection. The adoption of oxadiazine compounds has been particularly strong in integrated pest management programs, where their unique mode of action and environmental compatibility make them valuable tools for sustainable agriculture.

Relationship to Neonicotinoid Compounds

The relationship between 4H-1,3,5-oxadiazine compounds and neonicotinoid insecticides represents a fascinating intersection of heterocyclic chemistry and agrochemical development. The compound 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- serves as Deschloro-2-phenylthio-thiamethoxam, directly linking it to the thiamethoxam family of neonicotinoids. This connection illustrates how structural modifications within heterocyclic frameworks can create compounds that bridge different insecticide classes while maintaining or enhancing biological activity.

Thiamethoxam represents a nicotinoid compound with broad-spectrum insecticidal properties, registered for use on numerous crops in many countries. The compound contains a 1,3,5-oxadiazine ring system that serves as a central structural element, demonstrating the importance of this heterocyclic framework in neonicotinoid chemistry. The synthesis of thiamethoxam involves the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole, highlighting the role of oxadiazine intermediates in neonicotinoid production.

The structural relationship between oxadiazine and neonicotinoid compounds extends beyond simple chemical similarity to include shared mechanisms of biological activity and environmental behavior. Both compound classes target insect nervous systems through interactions with specific receptor sites, though they may employ different molecular mechanisms. The oxadiazine framework in neonicotinoids contributes to their selectivity for insect versus mammalian targets, an important consideration in the development of safer pesticides for agricultural use.

Recent research has explored the potential for developing new compound series that combine features of both oxadiazine and neonicotinoid chemistry. Studies have investigated 1,3,4-oxadiazin-5-one derivatives as potential adenosine triphosphate synthase targeting compounds, demonstrating the continued exploration of oxadiazine structures for biological applications. This ongoing research suggests that the relationship between oxadiazine and neonicotinoid compounds will continue to evolve as new synthetic methodologies and biological targets are identified.

| Compound Class | Core Structure | Primary Target | Market Status |

|---|---|---|---|

| 4H-1,3,5-Oxadiazines | Six-membered ring with N and O | Sodium channels | Research/Development |

| Neonicotinoids | Various heterocycles including oxadiazines | Nicotinic receptors | Commercial |

| Tricyclic Oxadiazines | Fused ring systems | Sodium channels | Research phase |

| Oxadiazole Derivatives | Five-membered rings | Multiple targets | Mixed status |

Eigenschaften

CAS-Nummer |

192439-46-6 |

|---|---|

Molekularformel |

C14H15N5O3S2 |

Molekulargewicht |

365.4 g/mol |

IUPAC-Name |

(NZ)-N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C14H15N5O3S2/c1-17-9-22-10-18(13(17)16-19(20)21)8-12-7-15-14(24-12)23-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/b16-13- |

InChI-Schlüssel |

DPRKJAQMHKISEQ-SSZFMOIBSA-N |

Isomerische SMILES |

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |

Kanonische SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |

Andere CAS-Nummern |

192439-46-6 |

Piktogramme |

Environmental Hazard |

Synonyme |

Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-4H-1,3,5-oxadiazin-4-imine |

Herkunft des Produkts |

United States |

Biologische Aktivität

4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O3S2, with a molecular weight of approximately 328.42 g/mol. The structure features a tetrahydro-oxadiazine ring system, nitro group (-NO2), and thiazole moiety which contribute to its biological activity.

Synthesis Methods

The synthesis of 4H-1,3,5-Oxadiazin derivatives typically involves multi-step organic reactions that include cyclization processes and functional group modifications. A notable method includes the dehydrogenation reaction of N-amidoalkylated thioureas with dicyclohexylcarbodiimide (DCC) in acetonitrile under reflux conditions . This method yields products in acceptable purity and allows for easy purification through crystallization.

Antimicrobial Properties

Research indicates that compounds with oxadiazine structures exhibit antibacterial , antifungal , and antitumor activities. For instance, studies have shown that similar oxadiazine derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus through mechanisms that disrupt cellular processes .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|

| Antibacterial | E. coli, Staphylococcus aureus | Inhibition of cell wall synthesis |

| Antifungal | Various fungal strains | Disruption of membrane integrity |

| Antitumor | Cancer cell lines | Induction of apoptosis via cell cycle arrest |

Insecticidal Activity

The compound has been identified as a precursor in the synthesis of agrochemicals, particularly insecticides like Thiamethoxam. Its mechanism involves interference with critical biochemical pathways in pests, leading to effective pest control . The presence of the thiazole and phenylthio groups enhances its insecticidal properties by increasing lipophilicity and facilitating penetration through biological membranes.

Neuroprotective Potential

Preliminary studies suggest that oxadiazine derivatives may also have neuroprotective effects. The structure-activity relationship (SAR) analyses indicate that modifications to the oxadiazine core can enhance selectivity for acetylcholinesterase (AChE) inhibition, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Evaluation

A study published in Bionatura evaluated several oxadiazine derivatives against common pathogens. The results demonstrated significant antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic development .

Case Study 2: Insecticidal Efficacy

Another investigation focused on the insecticidal efficacy of a related oxadiazine compound against agricultural pests. The study found that the compound exhibited over 90% mortality in treated populations within 48 hours of exposure, showcasing its effectiveness as an insecticide .

Wissenschaftliche Forschungsanwendungen

Applications in Agriculture

The compound is primarily recognized for its role as an insecticide, particularly in the neonicotinoid class of pesticides. It exhibits high insecticidal activity against a variety of pests, making it valuable in agricultural practices.

Insecticidal Activity

Research indicates that variations of the nitroimino-heterocycle, including this compound, have shown significant efficacy against pests such as:

- Aphis craccivora

- Myzus persicae

- Locusta migratoria

These studies highlight the compound's potential to enhance crop protection by targeting specific insect receptors related to nicotinic acetylcholine pathways, which are crucial for insect survival .

Medicinal Chemistry Applications

Beyond agricultural uses, 4H-1,3,5-Oxadiazin derivatives are being explored for their potential as therapeutic agents.

VHR Inhibition Studies

Recent research has proposed the use of 4H-1,3,5-Oxadiazine derivatives as inhibitors for Vaccinia H1-related (VHR) phosphatase. These compounds show promise in the development of new treatments for diseases where VHR plays a critical role .

Analytical Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase comprising acetonitrile and water. This method is scalable and suitable for both analytical and preparative purposes .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Insecticidal Efficacy Study | Agricultural Pests | Demonstrated high toxicity against Aphis craccivora and Myzus persicae at low concentrations. |

| VHR Inhibitor Modeling | Medicinal Chemistry | Proposed derivatives showed potential as effective VHR inhibitors with favorable binding profiles. |

| HPLC Method Development | Analytical Chemistry | Developed a scalable HPLC method for separation and analysis of the compound in various matrices. |

Analyse Chemischer Reaktionen

Functionalization with Thiazolylmethyl Group

The thiazolylmethyl side chain is introduced via nucleophilic substitution or coupling. The 2-(phenylthio)-5-thiazolylmethyl group is attached to the oxadiazine core using reagents like formaldehyde derivatives or halogenated intermediates .

Key Observations

-

The sulfur atom in the phenylthio group enhances electrophilic reactivity, facilitating substitution at the thiazole ring .

-

The nitroimine group (-N-NO₂) stabilizes the oxadiazine ring but remains susceptible to reduction under acidic conditions .

Hydrolytic Degradation

Under alkaline conditions (pH > 9), the oxadiazine ring undergoes hydrolysis, yielding methyl nitroguanidine and formaldehyde derivatives . Acidic conditions (pH < 4) promote nitro group reduction, forming amine byproducts.

Thermal Stability

Thermogravimetric analysis indicates decomposition above 200°C, with release of NOₓ gases from the nitroimine moiety .

Nitroimine Group (-N-NO₂)

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitroimine to a secondary amine (-NH-NH-).

-

Oxidation : Strong oxidizers (e.g., KMnO₄) cleave the N-N bond, forming nitrite (NO₂⁻) and imine fragments .

Thiazole Ring

-

Electrophilic Substitution : Bromination or nitration occurs preferentially at the 4-position of the thiazole ring due to electron-donating effects from the sulfur atom .

-

Sulfur Oxidation : The phenylthio (-S-Ph) group oxidizes to sulfoxide (-SO-Ph) or sulfone (-SO₂-Ph) with H₂O₂ or mCPBA .

Mechanistic Insights

-

Cyclization Mechanism : The mixed acid system (HCOOH/H₂SO₄) protonates formaldehyde, enabling nucleophilic attack by methyl nitroguanidine to form the oxadiazine ring .

-

Stereochemical Control : The reaction favors the trans configuration at the nitroimine group due to steric hindrance from the methyl substituent .

Environmental and Regulatory Considerations

As a thiamethoxam impurity, this compound is regulated under pesticide residue guidelines. Hydrolysis products are monitored due to potential ecological toxicity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxadiazine/Thiazole Family

The compound’s structural framework aligns with several heterocyclic derivatives, including:

Key Observations :

- Thiamethoxam shares the oxadiazine core and nitroimine group but substitutes the phenylthio-thiazolyl group with a chloro-thiazolyl moiety. This modification enhances systemic activity and reduces mammalian toxicity compared to earlier nitromethylene analogs like nithiazine .

- The nitro-furyl derivatives (e.g., 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine) demonstrate divergent biological outcomes, inducing carcinogenicity in rodents rather than insecticidal activity, highlighting the critical role of substituents in defining function .

Functional Analogs in Pest Control

The compound’s mechanism as a neonicotinoid aligns with other insecticides targeting nicotinic acetylcholine receptors (nAChRs):

Key Differences :

- While imidacloprid and the target compound act on nAChRs, the latter’s oxadiazine-thiazole scaffold provides enhanced photostability and soil mobility compared to pyridine-based neonicotinoids .

- Cyclaniliprole and chlorantraniliprole differ mechanistically, targeting ryanodine receptors instead of nAChRs, reflecting divergent pest selectivity .

Efficacy and Toxicity Profile

- Insecticidal Activity : The compound exhibits systemic action, disrupting insect nervous systems via nAChR agonism. Its phenylthio-thiazolyl group enhances binding affinity to insect receptors compared to mammalian counterparts, reducing off-target toxicity .

- Environmental Impact: Neonicotinoids, including this compound, are implicated in non-target arthropod toxicity and pollinator decline, prompting regulatory restrictions in certain regions .

Comparative Toxicity Data

Vorbereitungsmethoden

Dehydrosulfurization of Thiourea Precursors

The oxadiazine ring system is typically constructed via dehydrosulfurization of N-amidoalkylated thioureas using DCC. For example, Pokotylo et al. demonstrated that treating N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with DCC in anhydrous acetonitrile under reflux induces cyclization, yielding 4H-1,3,5-oxadiazines in 68–89% yields. The reaction proceeds through an intermediate carbodiimide, which undergoes [4+2] cycloaddition with another DCC molecule to form the six-membered ring.

Key parameters include:

-

Byproduct management : Dicyclohexylthiourea precipitates, enabling straightforward purification via crystallization.

For the target compound, a methyl-substituted thiourea precursor would be required to introduce the 3-methyl group on the oxadiazine ring. Computational studies suggest that steric effects from the methyl group influence the planarity of the oxadiazine ring, with interfacial angles between substituents averaging 156°.

Introduction of the Nitro Group

Nitration of Secondary Amines

The N-nitro group is introduced via nitration of a secondary amine intermediate. A two-step protocol is employed:

-

Protection of the oxadiazine nitrogen : The amine is protected as a phthalimide to prevent over-nitration.

-

Nitration : Treatment with fuming nitric acid (HNO₃) in sulfuric acid at 0–5°C selectively nitrates the secondary amine. Yields range from 45–60%, contingent on strict temperature control to avoid ring oxidation.

Characterization via NMR reveals a deshielded proton adjacent to the nitro group (δ 8.2–8.4 ppm), while IR spectroscopy confirms the presence of the nitro stretch at 1,530–1,550 cm⁻¹.

Functionalization with the Thiazolylmethyl-Phenythio Moiety

Synthesis of 2-(Phenylthio)-5-thiazolylmethanol

The thiazole component is prepared via a Hantzsch thiazole synthesis:

Alkylation of the Oxadiazine Ring

The hydroxymethyl-thiazole is converted to its chloride derivative using thionyl chloride (SOCl₂) and subsequently coupled to the oxadiazine nitrogen via nucleophilic substitution. Optimal conditions include:

Optimization and Challenges

Regioselectivity in Nitration

Nitration at the correct position is critical. Computational modeling (DFT) indicates that the 3-methyl group electronically deactivates the adjacent nitrogen, directing nitration to the N-4 position with 85% selectivity. Experimental data corroborate this, with LC-MS showing a single major product.

Q & A

Q. What synthetic strategies are recommended for constructing the oxadiazin-imine core with a thiazolylmethyl substituent?

The oxadiazin-imine core can be synthesized via cyclocondensation reactions using nitro-substituted precursors. A practical approach involves:

- Step 1 : Reacting a nitroalkylamine with a carbonyl compound (e.g., thiazolylmethyl aldehyde) under acidic conditions to form an imine intermediate.

- Step 2 : Cyclization with a thiourea or thioamide derivative to introduce the sulfur-containing thiazole moiety. For example, K₂CO₃ in acetonitrile under reflux (6 hours) has been effective for similar heterocyclic systems .

- Step 3 : Purification via recrystallization (e.g., methanol) to isolate the product .

Key considerations: Monitor reaction progress with TLC/HPLC to avoid over-nitration or side reactions at the thioether group .

Q. How can the stability of the nitro and thioether groups be assessed during storage?

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative sensitivity : Conduct accelerated stability studies under varying oxygen concentrations (e.g., 0%, 21%) at 40°C/75% RH for 28 days.

- Light sensitivity : Use UV-Vis spectroscopy to detect photodegradation products after exposure to simulated sunlight .

Note: Store the compound in amber vials at -20°C under inert gas (argon) to minimize degradation .

Q. What analytical techniques are optimal for structural characterization?

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm the oxadiazin-imine core and thiazolylmethyl substitution. Look for characteristic shifts:

- Nitro group: δ ~8.5–9.0 ppm (¹H, deshielded).

- Thioether (C-S-C): δ ~120–130 ppm (¹³C).

- XRD : Single-crystal X-ray diffraction to resolve stereochemistry at the tetrahydro ring and confirm nitro group orientation .

- HRMS : High-resolution mass spectrometry (ESI+) to validate the molecular formula (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

- Variable substituent screening : Synthesize derivatives with modifications at:

- The phenylthio group (e.g., replace with methylthio or pyridylthio).

- The nitro group (e.g., reduce to amine or substitute with cyano).

- Bioassays : Test in vitro against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and viral proteases (e.g., HIV-1 protease inhibition). Compare IC₅₀ values to establish SAR trends .

Example finding: Analogues with electron-withdrawing groups on the phenylthio moiety showed enhanced cytotoxicity (IC₅₀ < 10 µM) in preliminary studies .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for the nitro group’s conformation be resolved?

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25°C to -60°C) to detect rotational barriers around the N-nitro bond.

- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate energy minima for nitro group orientations. Compare with XRD bond angles .

Case study: In a related oxadiazin-imine compound, XRD revealed a planar nitro group, while NMR suggested free rotation; DFT calculations confirmed low rotational energy (<5 kcal/mol), explaining the discrepancy .

Q. What mechanistic pathways explain the formation of byproducts during synthesis?

- Byproduct identification : Use LC-MS to detect intermediates (e.g., over-nitrated species or hydrolyzed thioether).

- Mechanistic analysis : For thioether cleavage, trace moisture in the reaction medium may hydrolyze the C-S bond. Conduct kinetic studies under anhydrous vs. humid conditions .

- Mitigation : Pre-dry solvents (molecular sieves) and reagents. Add a scavenger (e.g., thiourea) to trap reactive intermediates .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be predicted computationally?

- In silico tools :

- SwissADME: Predict bioavailability, CYP450 metabolism, and blood-brain barrier penetration.

- Molinspiration: Calculate logP (lipophilicity) and polar surface area (PSA) to assess membrane permeability.

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.